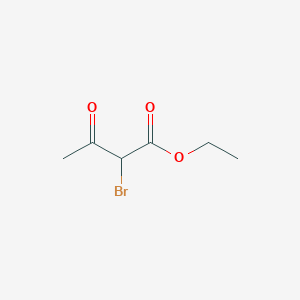

Ethyl 2-bromo-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-3-oxobutanoate: Synthesis, Structure, and Application

Abstract

Ethyl 2-bromo-3-oxobutanoate, a halogenated β-keto ester, is a pivotal intermediate in modern organic synthesis. Its unique bifunctional structure, featuring both electrophilic and nucleophilic centers, renders it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a robust laboratory-scale synthesis protocol, explores its key chemical reactivities, and highlights its significant applications in the field of drug development, with a focus on calcium channel blockers. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical knowledge of this valuable synthetic reagent.

Introduction and Physicochemical Profile

This compound, systematically named this compound, is also commonly known as ethyl α-bromoacetoacetate.[1] As a member of the α-halo-β-keto ester class, its structure is characterized by a bromine atom at the α-position relative to the ester carbonyl group, and a ketone functionality at the β-position. This arrangement of functional groups is the source of its rich and diverse reactivity.

The molecule's chemical formula is C₆H₉BrO₃, with a molecular weight of 209.04 g/mol .[2] Its utility as a precursor is well-established, particularly in multicomponent reactions for synthesizing substituted pyridines and other heterocyclic frameworks that form the core of many pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 609-13-2 | [3] |

| Molecular Formula | C₆H₉BrO₃ | [2] |

| Molecular Weight | 209.04 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 231.6 ± 15.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.429 g/cm³ (Predicted) | |

| Refractive Index (n²⁰/D) | 1.469 (Predicted) | [4] |

| SMILES | CCOC(=O)C(C(=O)C)Br | [1] |

| InChIKey | NGJKQTAWMMZMEL-UHFFFAOYSA-N | [1] |

Spectroscopic Profile and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following is a detailed analysis of the expected spectral data.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides unambiguous evidence for the structure. The expected signals in a deuterated chloroform (CDCl₃) solvent are:

-

Triplet (3H) at ~1.3 ppm: This signal corresponds to the methyl protons (-CH₃) of the ethyl ester group. It is split into a triplet by the adjacent methylene (-CH₂) group.

-

Singlet (3H) at ~2.4 ppm: This sharp singlet is assigned to the methyl protons of the acetyl group (-COCH₃). These protons have no adjacent protons, hence they appear as a singlet.

-

Quartet (2H) at ~4.3 ppm: This signal arises from the methylene protons (-OCH₂-) of the ethyl ester group. It is split into a quartet by the neighboring methyl (-CH₃) group.

-

Singlet (1H) at ~4.8 ppm: This singlet corresponds to the proton on the α-carbon (-CH(Br)-), which is deshielded by the adjacent bromine atom and two carbonyl groups.

¹³C NMR Spectroscopy (Carbon NMR)

The 13C NMR spectrum will exhibit six distinct signals, corresponding to the six carbon atoms in unique chemical environments:

-

~14 ppm: The methyl carbon of the ethyl group (-O-CH₂-C H₃).

-

~28 ppm: The methyl carbon of the acetyl group (-CO-C H₃).

-

~50 ppm: The α-carbon atom bonded to the bromine (C H-Br).

-

~63 ppm: The methylene carbon of the ethyl group (-O-C H₂-CH₃).

-

~165 ppm: The carbonyl carbon of the ester group (-C =O ester).

-

~195 ppm: The carbonyl carbon of the ketone group (-C =O ketone).

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The characteristic absorption bands are:

-

~2980 cm⁻¹: C-H stretching vibrations of the aliphatic methyl and methylene groups.

-

~1745 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group. Saturated esters typically absorb in the 1735-1750 cm⁻¹ range.[5][6]

-

~1720 cm⁻¹: Another strong, sharp absorption for the C=O stretching vibration of the ketone carbonyl group. Aliphatic ketones generally absorb around 1715 cm⁻¹.[5][6]

-

~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester functionality.[6]

-

~650-550 cm⁻¹: A moderate absorption corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 208 and 210 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[7] Key fragmentation pathways include:

-

Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to an acylium ion at m/z 163/165.[8]

-

Loss of an acetyl radical (-•COCH₃): α-cleavage next to the ketone can result in a fragment at m/z 165/167.

-

Formation of the acetyl cation: A prominent peak is expected at m/z 43, corresponding to [CH₃CO]⁺.[8]

-

Loss of Br•: Cleavage of the C-Br bond would yield a fragment at m/z 129.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the direct α-bromination of its precursor, ethyl acetoacetate. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack an electrophilic bromine source.

Reaction Principle: Acid-Catalyzed α-Bromination

In the presence of an acid catalyst, ethyl acetoacetate undergoes keto-enol tautomerization. The enol tautomer, while present in a small equilibrium concentration, is sufficiently nucleophilic to react with molecular bromine (Br₂). The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating enol formation. The enol's C=C double bond then attacks Br₂, leading to the formation of the α-brominated product and HBr.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the α-bromination of β-keto esters.[9]

Materials and Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator, and vacuum distillation apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Bromine Addition: Slowly add bromine (16.0 g, 5.1 mL, 0.1 mol) dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature at 0-5 °C during the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture again to 0 °C. Cautiously add 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods detailed in Section 2. The expected yield for this procedure is typically in the range of 75-85%.

Chemical Reactivity and Synthetic Applications

This compound is a highly valuable synthetic intermediate due to its multiple reactive sites. The α-carbon is electrophilic and susceptible to nucleophilic substitution of the bromide. The two carbonyl carbons are also electrophilic. Furthermore, the molecule can be deprotonated to form an enolate, which is a potent nucleophile.

Hantzsch Pyridine Synthesis

A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a multicomponent reaction that produces dihydropyridines.[10][11] These compounds are precursors to pyridines and are themselves a significant class of calcium channel blockers used to treat hypertension, such as nifedipine and amlodipine.[11] In a modified Hantzsch synthesis, this compound can react with an enamine and an aldehyde to construct the dihydropyridine core.

Diagram 2: Key Reaction Pathways

Caption: Key synthetic transformations of this compound.

Gewald Aminothiophene Synthesis

This compound is also a key reactant in the Gewald reaction, another multicomponent reaction used to synthesize highly substituted 2-aminothiophenes. This reaction involves the condensation of the α-bromo-β-keto ester with an active methylene nitrile and elemental sulfur in the presence of a base. The resulting aminothiophenes are important scaffolds in medicinal chemistry.

Nucleophilic Substitution Reactions

The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, leading to a diverse array of substituted β-keto esters, which are themselves versatile synthetic intermediates.

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in numerous clinically approved drugs.

-

Calcium Channel Blockers: As previously mentioned, the most prominent application is in the synthesis of 1,4-dihydropyridine (DHP) type calcium channel blockers.[12][13] Drugs like nifedipine, amlodipine, and felodipine, used to manage hypertension and angina, are based on this scaffold, which can be efficiently constructed using Hantzsch-type syntheses where this bromo-ester is a key building block.[14][15]

-

Other Heterocyclic Pharmaceuticals: Its role extends beyond DHPs. The aminothiophene core from the Gewald reaction is found in various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. Furthermore, its ability to participate in the synthesis of substituted pyrroles, thiazoles, and other heterocycles makes it a valuable tool in discovery chemistry programs aimed at developing novel therapeutics.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard Identification and Safety Precautions

| Hazard | GHS Pictogram | Precautionary Statement |

| Flammable Liquid | Flame (GHS02) | Keep away from heat, sparks, and open flames.[3] |

| Harmful if Swallowed | Exclamation Mark (GHS07) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[3] |

| Causes Severe Skin Burns and Eye Damage | Corrosion (GHS05) | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. It is recommended to store in a freezer at temperatures under -20°C.[3] Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued exploration of its synthetic potential promises to yield novel molecular entities with significant therapeutic value.

References

- 1. This compound | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 609-13-2 [sigmaaldrich.com]

- 4. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. Binding mechanism investigations guiding the synthesis of novel condensed 1,4-dihydropyridine derivatives with L-/T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-bromo-3-oxobutanoate

Introduction

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl α-bromoacetoacetate, is a versatile bifunctional reagent of significant interest in organic synthesis. As an α-halo-β-keto ester, its unique electronic and structural features—namely, two electrophilic centers and an acidic α-proton—render it a valuable precursor for the construction of a wide array of molecular architectures, particularly heterocyclic compounds.[1][2] This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in research and development.

Core Molecular Properties

A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design.

Physical and Chemical Identity

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl α-bromoacetoacetate, 2-Bromo-3-oxobutyric acid ethyl ester | [3] |

| CAS Number | 609-13-2 | [4] |

| Molecular Formula | C₆H₉BrO₃ | [3] |

| Molecular Weight | 209.04 g/mol | [3] |

| Physical Form | Liquid | |

| Purity (Typical) | >85% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Structural Representation

The structure of this compound features a bromine atom at the α-position relative to the ester carbonyl and adjacent to the ketone carbonyl. This arrangement is key to its reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic data is crucial for the verification of the material's identity and purity post-synthesis or before use.

| Spectroscopic Data | Interpretation | Source(s) |

| Infrared (IR) | Characteristic strong absorptions for C=O (ester and ketone) stretching, typically in the 1715-1750 cm⁻¹ region. C-Br stretch is also expected. | [3] |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the ethoxy group (-45 amu) and the bromoacetyl group, are key identifiers. | [3][5] |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum will show a characteristic quartet and triplet for the ethyl group. The α-proton (if present, though substituted here) and methyl protons of the acetyl group will also have distinct chemical shifts. | [6][7] |

Note: Reference spectra are available in databases such as SpectraBase and ChemicalBook for comparison.[3][5][7]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its dual reactivity profile. The presence of the carbonyl groups significantly influences the reactivity of the C-Br bond.

Electrophilicity and Nucleophilic Substitution

The core of this reagent's reactivity lies in its nature as an α-halo ketone. The electron-withdrawing effect of the adjacent ketone and ester carbonyl groups polarizes the carbon-halogen bond, making the α-carbon highly electron-deficient and an excellent electrophile.[1] This enhanced reactivity makes it significantly more susceptible to SN2 reactions with a wide range of nucleophiles compared to a standard alkyl halide.[2]

Causality: The inductive effect of the carbonyl groups enhances the polarity of the C-Br bond, increasing the partial positive charge on the α-carbon and making it a prime target for nucleophilic attack.[1]

Caption: Logical relationship of reactive sites and resulting transformations.

Role in Heterocyclic Synthesis

A significant application of α-halo ketones is in the synthesis of heterocyclic rings. By reacting with binucleophilic species, they can readily form five- or six-membered rings. For instance, in the Hantzsch pyrrole synthesis, an α-halo ketone reacts with a β-keto ester and ammonia or an amine to form pyrroles.[2] Similarly, reaction with thioamides or thioureas provides a direct route to thiazole derivatives.[2]

Enolate Chemistry

While the α-carbon is electrophilic, the protons on the terminal methyl group (γ-position) are acidic due to the influence of the adjacent ketone. Treatment with a suitable base can generate an enolate. This enolate can then participate in its own set of reactions, although this pathway can be competitive with substitution at the α-carbon. Careful selection of the base and reaction conditions is critical to control the desired reaction pathway.[8] For instance, strongly basic nucleophiles may favor enolate formation over direct SN2 substitution.[9]

Experimental Protocols

Synthesis of this compound

A common laboratory preparation involves the direct bromination of ethyl acetoacetate (ethyl 3-oxobutanoate).

Reaction: CH₃COCH₂COOC₂H₅ + Br₂ → CH₃COCH(Br)COOC₂H₅ + HBr

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).

-

Reagents: Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C. Causality: The slow addition and low temperature are crucial to control the exothermic reaction and prevent side reactions like di-bromination.

-

Reaction Monitoring: The disappearance of the red-brown bromine color indicates the reaction is proceeding. The reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize residual acid) and then with brine. Trustworthiness: This washing step is self-validating; the cessation of effervescence upon adding bicarbonate confirms the removal of acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often purified by vacuum distillation.[10]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements: GHS classifications indicate it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may be flammable (H225). Some sources also indicate it may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a freezer under an inert atmosphere.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a powerful and versatile reagent in synthetic organic chemistry. Its value is derived from the predictable yet potent reactivity of its α-halo-β-keto ester scaffold. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its synthetic potential safely and effectively in the development of novel chemical entities.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. Ethyl 2-bromoisobutyrate(600-00-0) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-bromo-3-oxobutanoate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of ethyl 2-bromo-3-oxobutanoate, a pivotal reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and its versatile applications as a building block for pharmacologically relevant scaffolds.

Core Properties of this compound

This compound is a functionalized β-ketoester that serves as a versatile intermediate in a multitude of chemical transformations. Its utility stems from the presence of multiple reactive sites: an ester, a ketone, and an α-bromo substituent, which can all be selectively targeted under different reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 609-13-2 | [1][2] |

| Molecular Formula | C₆H₉BrO₃ | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

| Appearance | Liquid | |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The primary synthetic route to this compound involves the selective bromination of ethyl 3-oxobutanoate (more commonly known as ethyl acetoacetate). The causality behind this experimental choice lies in the acidic nature of the α-proton situated between the two carbonyl groups of the starting material. This proton is readily abstracted by a base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an electrophilic bromine source.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), which offers advantages in terms of handling and selectivity over liquid bromine. The reaction is typically carried out in a suitable organic solvent.

Caption: Synthetic pathway for this compound.

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of functional groups in this compound makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, many of which form the core of medicinally important molecules.

Hantzsch Pyridine Synthesis

A classic application of β-ketoesters is in the Hantzsch pyridine synthesis, a multi-component reaction that efficiently constructs dihydropyridines, which can be subsequently oxidized to pyridines.[3][4] While ethyl acetoacetate is the traditional substrate, its brominated derivative, this compound, can be utilized to introduce further functionality into the resulting pyridine ring, opening avenues for the synthesis of diverse analogues for structure-activity relationship (SAR) studies. The 1,4-dihydropyridine scaffold is notably present in a class of calcium channel blockers used to treat hypertension, such as nifedipine.[4][5]

Caption: The Hantzsch synthesis of substituted pyridines.

Synthesis of Thiazole Derivatives

This compound is a key synthon in the Huisgen thiazole synthesis. Thiazole and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The synthesis involves the reaction of the α-bromoketone moiety of this compound with a thioamide. This reaction provides a reliable and versatile method for constructing the thiazole ring system.

The following protocol outlines a general procedure for the synthesis of an ethyl 2-amino-4-methylthiazole-5-carboxylate derivative, a common scaffold in medicinal chemistry. This protocol is designed as a self-validating system, where successful execution relies on careful control of reaction conditions and purification.

Materials:

-

This compound

-

Thiourea

-

Ethanol (anhydrous)

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber and solvent system (e.g., ethyl acetate/hexane mixture)

-

UV lamp for visualization

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve thiourea (1.0 equivalent) in anhydrous ethanol. To this solution, add this compound (1.0 equivalent).

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A new spot corresponding to the product should appear, and the starting material spots should diminish over time. Gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate derivative.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is classified as a flammable liquid and is corrosive, causing skin and eye burns.[7] It is also a lachrymator, meaning it can cause tearing.[7]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[8]

-

Ensure adequate ventilation.

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

In all cases of exposure, seek immediate medical attention.[7]

Storage and Disposal:

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Dispose of contents/container to an approved waste disposal plant.[7]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal importance. Its predictable reactivity and the ability to introduce diverse functionalities make it a cornerstone reagent for drug discovery and development programs. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

- 1. This compound | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 609-13-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-bromo-3-oxobutanoate

Introduction

Ethyl 2-bromo-3-oxobutanoate is a versatile intermediate in organic synthesis, valued by researchers and drug development professionals for its dual functionality. As a β-keto ester, it possesses reactive sites that allow for a variety of chemical transformations, while the α-bromo substitution provides a leaving group for nucleophilic substitution reactions. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Tautomerism

This compound, with the chemical formula C₆H₉BrO₃, primarily exists in its keto form. However, like many β-dicarbonyl compounds, it has the potential to exhibit keto-enol tautomerism. The presence of the electron-withdrawing bromine atom at the α-position influences the electron density and stability of the potential enol tautomer. The spectral data presented herein will be analyzed with consideration for the potential, albeit likely minor, contribution of the enol form.

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-bromo-3-oxobutanoate

Introduction

Ethyl 2-bromo-3-oxobutanoate is a highly functionalized synthetic intermediate of significant value to researchers in medicinal chemistry and organic synthesis. As an α-halo ketone, its structure incorporates two key electrophilic centers—the carbonyl carbon and the bromine-bearing α-carbon—making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including thiazoles and pyrroles, and for various carbon-carbon bond-forming reactions.[1][2] However, the very reactivity that makes this compound a powerful synthetic tool also renders it intrinsically unstable. This guide provides a comprehensive overview of the chemical principles governing its stability, outlines potential degradation pathways, and establishes rigorous protocols for its storage and handling to ensure its integrity and maximize its utility in research and development.

The Chemical Basis of Reactivity and Instability

The stability of this compound is directly linked to its molecular architecture. The presence of an electron-withdrawing carbonyl group adjacent to the carbon-bromine bond significantly enhances the electrophilicity of the α-carbon.[1][3] This inductive effect polarizes the C-Br bond, making the carbon atom highly susceptible to nucleophilic attack.[1]

Furthermore, the molecule possesses multiple reactive sites, as illustrated below:

-

α-Carbon (Position 2): A primary site for SN2 nucleophilic substitution.[4]

-

Carbonyl Carbon (Position 1): Susceptible to nucleophilic addition.

-

α-Hydrogen: The presence of two adjacent electron-withdrawing groups (the carbonyl and the ester) renders the α-hydrogen acidic, facilitating enolate formation in the presence of a base.[2][4]

This multi-faceted reactivity means the compound is sensitive to a range of environmental factors, leading to several potential degradation pathways if not stored and handled correctly.

Factors Influencing Stability and Degradation Pathways

The integrity of this compound is compromised by exposure to elevated temperatures, moisture, light, and incompatible chemical agents. Understanding these factors is critical to preventing degradation.

Thermal Decomposition

While stable under cryogenic conditions, the compound will decompose upon heating. Safety data for analogous compounds suggest that thermal degradation can occur at elevated temperatures, leading to the release of hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5][6] Commercial suppliers uniformly recommend storage at freezer temperatures, specifically under -20°C, and ship the product in cold packs to mitigate thermal stress during transit.[7][8]

Hydrolysis

The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-bromo-3-oxobutanoic acid and ethanol. The α-halo ketone moiety can also be sensitive to water, which can act as a weak nucleophile over time. Therefore, storage in a dry, moisture-free environment is paramount.

Incompatible Materials

Contact with a variety of substances can rapidly degrade the compound. Key incompatibilities include:

-

Bases: Strong bases will readily deprotonate the acidic α-hydrogen, forming an enolate.[4] This can initiate side reactions, including self-condensation or the Favorskii rearrangement.[2]

-

Acids: Can catalyze hydrolysis of the ester and other decomposition reactions.[5]

-

Strong Oxidizing and Reducing Agents: The molecule contains functional groups that can be readily oxidized or reduced, leading to a loss of the desired structure.[5]

-

Nucleophiles: As a potent alkylating agent, it reacts readily with a wide range of nucleophiles (e.g., amines, thiols, cyanides).[1][2] While this is the basis of its synthetic utility, unintentional contact with nucleophilic contaminants during storage will lead to degradation.

The diagram below illustrates the primary pathways through which this compound can degrade.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and ensuring the safety of this reactive compound.

Optimal Storage Conditions

The following conditions are mandated for the long-term storage of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in freezer, below -20°C [7][8] | Minimizes thermal degradation and slows down potential self-reaction pathways. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) [7][8] | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen. |

| Container | Tightly sealed, amber glass or compatible fluorinated container. | Protects from light and moisture ingress. Avoids incompatible materials.[9] |

| Light | Protect from light. | Although not explicitly documented, α-halogenated carbonyls can be light-sensitive. |

| Stabilizer | Use as supplied; some formulations contain a stabilizer (e.g., Cu TEA).[10] | The stabilizer is added to inhibit premature decomposition or polymerization. Do not remove it. |

Experimental Handling Workflow

A self-validating system for handling this reagent involves procedural checks at each step to prevent exposure to destabilizing conditions.

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before removing the reagent from the freezer, prepare the reaction vessel under a robust inert atmosphere (argon or nitrogen). Ensure all glassware is thoroughly dried.[11]

-

Equilibration: Place the sealed container of this compound in a desiccator or glove box under an inert atmosphere and allow it to slowly warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold container and entering upon opening.

-

Aliquoting: Once equilibrated, open the container under a positive pressure of inert gas. Use a dry, inert gas-flushed syringe or cannula to withdraw the required amount.

-

Addition: Add the reagent dropwise to the reaction mixture, which should ideally be cooled to control any exothermic processes.

-

Resealing and Storage: Immediately and securely reseal the reagent container, purge the headspace with inert gas, and promptly return it to the designated freezer storage at -20°C or below.[5]

-

Personal Protective Equipment (PPE): Due to its hazardous nature (lachrymator, corrosive, toxic), always handle this compound inside a certified chemical fume hood while wearing appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves.[5][9]

Summary and Key Recommendations

The chemical integrity of this compound is contingent upon a rigorous understanding and implementation of appropriate storage and handling techniques. Its inherent reactivity as an α-halo ketone makes it highly susceptible to degradation from heat, moisture, and a wide range of chemical incompatibilities.

Key Takeaways:

-

Mandatory Freezer Storage: Always store at or below -20°C.[7][8]

-

Strict Inert Atmosphere: All handling and storage must be under a dry, inert atmosphere (N₂ or Ar).[7]

-

Prevent Moisture Contact: Avoid exposure to atmospheric moisture at all costs, especially during temperature equilibration.

-

Know Incompatibilities: Keep away from bases, acids, oxidizing agents, and reducing agents.[5]

-

Adhere to Safety Protocols: Always use a fume hood and appropriate PPE, recognizing the compound's corrosive and lachrymatory properties.[5]

By adhering to these principles, researchers can ensure the stability of this valuable reagent, leading to more reliable, reproducible, and safer scientific outcomes.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | 609-13-2 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. calpaclab.com [calpaclab.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis

Abstract

α-Haloketones represent a cornerstone class of intermediates in modern organic synthesis. Their unique bifunctional nature, characterized by two proximate electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—endows them with a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core principles governing the reactivity of α-haloketones, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic substitutions, the Favorskii rearrangement, and their pivotal role in the synthesis of diverse heterocyclic systems. This document aims to bridge theoretical concepts with practical applications by providing detailed experimental protocols and field-proven insights to empower chemists in leveraging the full synthetic potential of these valuable building blocks.

Introduction: The Unique Structural and Electronic Landscape of α-Haloketones

α-Haloketones are carbonyl compounds where a halogen atom is substituted at the carbon atom adjacent (α-position) to the carbonyl group.[1] This seemingly simple structural motif gives rise to a complex interplay of electronic effects that dictates their reactivity. The presence of two powerful electron-wielding groups, the carbonyl and the halogen, creates a molecule with multiple sites susceptible to nucleophilic and basic attack.[2][3]

The key to understanding the reactivity of α-haloketones lies in recognizing their dual electrophilic nature.[3][4] The carbonyl carbon, as in any ketone, is electrophilic. However, the inductive effect of the carbonyl group significantly enhances the electrophilicity of the α-carbon by polarizing the carbon-halogen bond, making it highly susceptible to nucleophilic attack.[2][5] This activation renders α-haloketones far more reactive in nucleophilic substitution reactions than their corresponding alkyl halide counterparts.[6][7] For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[7]

Furthermore, the electron-withdrawing nature of both the carbonyl and the halogen acidifies the protons on the α'-carbon, facilitating the formation of enolates in the presence of a base.[1] This enolate formation is a critical step in several important rearrangements, most notably the Favorskii rearrangement.

This guide will systematically explore the major reaction pathways of α-haloketones, providing a comprehensive understanding of their synthetic utility.

Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

One of the most fundamental and widely exploited reactions of α-haloketones is the nucleophilic substitution of the α-halogen. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a reliable method for introducing a wide array of functional groups.

Mechanism and Stereochemistry

The SN2 reaction at the α-carbon of a haloketone involves the backside attack of a nucleophile, leading to the inversion of configuration if the α-carbon is a stereocenter. The transition state is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge, thereby lowering the activation energy of the reaction.

Diagram 1: Generalized SN2 Mechanism on an α-Haloketone

Caption: SN2 displacement of the halide in an α-haloketone.

The Influence of the Halogen Leaving Group

The nature of the halogen atom plays a critical role in the rate of nucleophilic substitution. The reactivity follows the order of leaving group ability, which is inversely proportional to the basicity of the halide ion: I > Br > Cl > F.[8] This trend is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most easily cleaved.[8]

| α-Haloketone | Halogen Leaving Group | Relative Reaction Rate |

| α-Iodoacetone | I⁻ | ~35,000 |

| α-Bromoacetone | Br⁻ | Intermediate |

| α-Chloroacetone | Cl⁻ | 1 |

| α-Fluoroacetone | F⁻ | Very Slow |

| Table 1: Relative rates of reaction of α-haloacetones with sodium iodide in acetone, demonstrating the effect of the leaving group on reactivity.[9] |

Scope of Nucleophiles

A vast array of nucleophiles can be employed in the substitution reactions of α-haloketones, leading to a diverse range of products. These include:

-

Oxygen Nucleophiles: Alcohols and phenols can be used to form α-alkoxy and α-aryloxy ketones, respectively.

-

Nitrogen Nucleophiles: Amines, both primary and secondary, readily displace the halogen to yield α-amino ketones, which are valuable precursors for many biologically active molecules.

-

Sulfur Nucleophiles: Thiols and thiophenols react to form α-thio ketones. Thioamides and thioureas are particularly important in the synthesis of thiazoles (see Section 4.1).

-

Carbon Nucleophiles: Enolates, organocuprates, and other carbanions can be used to form new carbon-carbon bonds.

The Favorskii Rearrangement: A Powerful Tool for Skeletal Reorganization

The Favorskii rearrangement is a base-mediated reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a significant skeletal rearrangement.[10] For cyclic α-haloketones, this reaction results in a ring contraction, providing an elegant method for the synthesis of strained ring systems.[10][11]

The Cyclopropanone Mechanism

For α-haloketones possessing an α'-hydrogen, the reaction is generally believed to proceed through a cyclopropanone intermediate.[12]

Diagram 2: Mechanism of the Favorskii Rearrangement

Caption: The cyclopropanone mechanism of the Favorskii rearrangement.

The key steps are:

-

Enolate Formation: A base abstracts an acidic α'-proton to form an enolate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a strained cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., alkoxide, hydroxide, or amine) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final carboxylic acid derivative.

Stereochemistry and Regioselectivity

The stereochemistry of the Favorskii rearrangement can be complex. The formation of the cyclopropanone can occur with either inversion or retention of configuration at the halogen-bearing carbon.[13] The subsequent ring opening of the cyclopropanone generally proceeds to form the most stable carbanion, which dictates the regioselectivity of the final product.

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol describes the ring contraction of 2-bromocyclohexanone to methyl cyclopentanecarboxylate.[11]

Materials:

-

2-Bromocyclohexanone

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved.[11]

-

Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation: Transfer the ethereal solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white precipitate should form.[11]

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux at 55 °C for 4 hours.[11]

-

Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.[11]

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to afford methyl cyclopentanecarboxylate.

α-Haloketones in Heterocyclic Synthesis: Building Blocks for Bioactive Scaffolds

α-Haloketones are indispensable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are found at the core of pharmaceuticals and other biologically active molecules.[4] Their bifunctional nature allows for the construction of five- and six-membered rings containing nitrogen, sulfur, and oxygen.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazoles, which involves the condensation of an α-haloketone with a thioamide.[1]

Diagram 3: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

The reaction proceeds via an initial SN2 reaction where the sulfur of the thioamide displaces the halogen, followed by an intramolecular cyclization of the nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[4]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium carbonate solution

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).[1]

-

Solvent Addition: Add methanol and a stir bar.

-

Heating: Heat the mixture with stirring to reflux for 30 minutes.[1]

-

Workup: After cooling to room temperature, pour the reaction mixture into a 5% aqueous sodium carbonate solution.[1]

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and air dry to obtain the crude 2-amino-4-phenylthiazole.[1]

Paal-Knorr Pyrrole Synthesis

While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, a variation employing α-haloketones provides access to highly substituted pyrroles. The α-haloketone can first react with a β-dicarbonyl compound to generate a 1,4-dicarbonyl intermediate in situ, which then condenses with an amine or ammonia to form the pyrrole ring.[14][15]

Diagram 4: Paal-Knorr Pyrrole Synthesis Workflow using an α-Haloketone

Caption: General workflow for the Paal-Knorr pyrrole synthesis starting from an α-haloketone.

Other Important Transformations

The Darzens Condensation: Synthesis of α,β-Epoxy Ketones

The Darzens reaction, or condensation, involves the reaction of an α-haloketone with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[6] The reaction proceeds through the formation of an enolate from the α-haloketone, which then acts as a nucleophile, attacking the carbonyl of the other reactant. The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring.[6][16]

Conclusion

α-Haloketones are undeniably powerful and versatile intermediates in organic synthesis. Their dual electrophilic nature, a consequence of the synergistic effects of the carbonyl and halogen substituents, opens the door to a vast array of chemical transformations. From straightforward nucleophilic substitutions to elegant skeletal rearrangements and the construction of complex heterocyclic systems, the reactivity of α-haloketones provides chemists with a robust toolkit for molecular construction. A thorough understanding of the mechanistic principles outlined in this guide is paramount for the strategic design of synthetic routes and the development of novel chemical entities in academic and industrial research.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. The Favorskii Rearrangement: Synthetic Applications: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Hantzsch Pyridine Synthesis: Mechanism and Modern Applications

Introduction: A Cornerstone in Heterocyclic Chemistry

Discovered in 1881 by the German chemist Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis is a classic multi-component reaction that has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] In its archetypal form, it is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia to form a 1,4-dihydropyridine (1,4-DHP).[1][3] These 1,4-DHP intermediates, often called "Hantzsch esters," can then be oxidized to yield the corresponding aromatic pyridine derivatives.[1][4]

The reaction's enduring relevance stems from its efficiency, operational simplicity, and its ability to construct highly functionalized pyridine and dihydropyridine rings in a single pot.[5] This versatility has been pivotal in the field of medicinal chemistry, most notably for the synthesis of the "-dipine" class of L-type calcium channel blockers, such as nifedipine and amlodipine, which are widely used to treat hypertension and angina.[1][6][7] This guide provides an in-depth exploration of the reaction's core mechanism, experimental considerations, and modern advancements that continue to enhance its utility for researchers and drug development professionals.

The Core Reaction Mechanism: A Stepwise Dissection

The Hantzsch synthesis is a sophisticated domino reaction where several distinct mechanistic steps occur sequentially in one pot. While at least five different pathways have been proposed depending on the specific reactants and conditions, the most widely accepted mechanism proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound and a vinylogous amide (enamine).[1][8] These intermediates then combine and cyclize to form the dihydropyridine core.

The overall process can be dissected into four fundamental stages:

-

Knoevenagel Condensation: Formation of an α,β-unsaturated ketoester.

-

Enamine Formation: Synthesis of a β-enamino ester.

-

Michael Addition: Conjugate addition to couple the two intermediates.

-

Cyclization and Dehydration: Ring closure and elimination of water to form the 1,4-dihydropyridine.

Below is a detailed examination of each stage.

Stage 1: Knoevenagel Condensation

The reaction is initiated by the condensation of the aldehyde with one equivalent of the β-ketoester.[6][9] This transformation is a classic Knoevenagel condensation, which involves a nucleophilic addition followed by dehydration.[10] The active methylene group of the β-ketoester is sufficiently acidic to be deprotonated by a mild base (such as ammonia present in the reaction mixture), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the α,β-unsaturated carbonyl intermediate.[11]

Stage 2: Enamine Formation

Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source.[6][9] The ammonia attacks the carbonyl group of the ester, and subsequent dehydration results in the formation of a β-enamino ester, a stable form of an enamine.[5] This intermediate is a "soft" nucleophile, poised for the subsequent conjugate addition step.

Stage 3 & 4: Michael Addition, Cyclization, and Dehydration

With both key intermediates formed, the crucial carbon-carbon bond formation occurs via a Michael addition.[6] The nucleophilic β-carbon of the enamine intermediate attacks the electrophilic β-carbon of the α,β-unsaturated ketoester. This conjugate addition reaction forms a larger, acyclic intermediate.

This intermediate is now primed for the final ring-closing steps. The nitrogen atom, acting as a nucleophile, attacks the remaining ketone carbonyl group, leading to a six-membered ring. The resulting hemiaminal intermediate is unstable and readily undergoes dehydration, eliminating a molecule of water to yield the stable 1,4-dihydropyridine (Hantzsch ester) product.[5]

Caption: Fig. 1: Core Mechanism of the Hantzsch Dihydropyridine Synthesis

The Final Step: Aromatization to Pyridine

The initial product of the Hantzsch synthesis is the 1,4-dihydropyridine.[1] While these compounds are often the desired products, particularly in medicinal chemistry, the synthesis is frequently extended to produce the corresponding aromatic pyridine ring. The driving force for this subsequent oxidation step is the significant thermodynamic stability gained from forming an aromatic system.[1]

This aromatization is a critical transformation, as it mirrors the in-vivo metabolism of 1,4-DHP drugs, which are oxidized by the cytochrome P-450 enzyme system in the liver.[1][2]

Caption: Fig. 2: Aromatization of 1,4-DHP to Pyridine

A wide array of oxidizing agents can be employed for this purpose, ranging from harsh classical reagents to milder, more selective modern systems.

| Reagent Class | Examples | Notes |

| Classical Oxidants | Nitric acid (HNO₃), KMnO₄, CrO₃ | Effective but often require harsh conditions and can lead to side products and difficult workups.[1][6] |

| Milder Reagents | Iodine in refluxing methanol, Ferric chloride (FeCl₃) | Offer cleaner reactions under milder conditions, tolerating a wider range of functional groups.[1][12] |

| Heterogeneous Catalysts | Vanadomolybdophosphate heteropolyacids, MnO₂ | Can be easily removed from the reaction mixture by filtration, simplifying purification and allowing for catalyst reuse.[1][13] |

| Photochemical | UV or visible light | Metal-free, green conditions for aromatization.[1] |

The choice of oxidant is critical and depends on the substituents present on the 1,4-DHP ring. For instance, groups at the 4-position can influence whether the reaction proceeds via dehydrogenation or dealkylation.[2]

Experimental Protocol and Modern Variations

Classical Experimental Protocol (General)

The traditional Hantzsch synthesis is typically performed as a one-pot procedure.

-

Reaction Setup: An appropriate aldehyde (1 equivalent), a β-ketoester (2 equivalents, e.g., ethyl acetoacetate), and a nitrogen source (1 equivalent, e.g., ammonium acetate) are combined in a round-bottom flask.

-

Solvent: A protic solvent such as ethanol or methanol is added to dissolve the reactants.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours (typically 2-12 hours).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates and can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Modern Advancements and Green Chemistry

While the classical method is robust, it can suffer from long reaction times and the use of volatile organic solvents.[1] Modern research has focused on creating more efficient and environmentally benign protocols.

-

Catalysis: A variety of catalysts, including p-toluenesulfonic acid (PTSA), phenylboronic acid, and reusable heterogeneous catalysts, have been employed to accelerate the reaction and improve yields.[4][14]

-

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[1][2]

-

Green Solvents: The reaction has been successfully performed in more environmentally friendly solvents like water (often in micelles), ionic liquids, or even under solvent-free conditions.[1]

These advancements not only improve the efficiency and sustainability of the Hantzsch synthesis but also expand its scope and applicability in high-throughput and combinatorial chemistry settings.[2]

Conclusion

The Hantzsch pyridine synthesis is a powerful and versatile tool for the construction of dihydropyridine and pyridine scaffolds. Its straightforward execution and the biological significance of its products have ensured its place in the standard repertoire of organic chemists. A thorough understanding of its core mechanism—a cascade of Knoevenagel condensation, enamine formation, Michael addition, and cyclization—is essential for optimizing reaction conditions and designing novel synthetic strategies. As research continues to uncover milder catalysts, greener solvents, and more efficient energy sources, the Hantzsch synthesis is poised to remain a vital reaction in the development of new pharmaceuticals and functional materials for years to come.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]

- 13. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Architect's Synthon: A Guide to the Role of Beta-Keto Esters in Heterocyclic Synthesis

Abstract

Beta-keto esters are foundational building blocks in the edifice of organic synthesis, prized for their versatile reactivity which stems from a unique combination of functional groups.[1] Their molecular framework, featuring both nucleophilic and electrophilic centers, makes them exceptionally powerful precursors for constructing a vast array of complex molecules, particularly heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active agents.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pivotal role of beta-keto esters in modern heterocyclic synthesis. We will dissect key name reactions, elucidate their mechanisms, provide field-proven experimental protocols, and discuss their applications in medicinal chemistry, thereby offering a comprehensive resource for leveraging these remarkable synthons in the laboratory.

The Chemical Genius of Beta-Keto Esters: A Structural Overview

At its core, a beta-keto ester is a chemical chameleon. Its structure is characterized by an ester group and a ketone group separated by a single methylene (-CH2-) group. This arrangement is not merely a sum of its parts; it creates a synergistic reactivity profile that is the key to its synthetic utility.

-

Keto-Enol Tautomerism: Beta-keto esters exist in a dynamic equilibrium between their keto and enol forms. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a readily accessible and reactive nucleophile.

-

Acidity of α-Protons: The methylene protons situated between the two carbonyl groups are exceptionally acidic (pKa ≈ 11 in DMSO).[4] This is due to the powerful electron-withdrawing effect of both carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This high acidity allows for easy deprotonation with mild bases, generating a soft nucleophile ideal for carbon-carbon bond formation.[4]

-

Dual Electrophilic Sites: The molecule possesses two distinct electrophilic centers: the ketone carbonyl and the ester carbonyl. The ketone is generally the more reactive of the two towards nucleophiles, a selectivity that can be exploited in cyclization reactions.[5][6]

This trifecta of reactivity—accessible enol nucleophiles, easily formed enolates, and selectable electrophilic sites—renders beta-keto esters as preeminent starting materials for cyclocondensation reactions, the cornerstone of heterocyclic synthesis.

Core Methodologies for Heterocyclic Ring Construction

The versatility of beta-keto esters is best illustrated through their application in several classic and indispensable name reactions. These multicomponent reactions (MCRs) are particularly valued in drug discovery for their efficiency and ability to generate molecular complexity in a single step.

Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine derivatives through the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] The resulting 1,4-dihydropyridine (1,4-DHP) products are themselves a critical class of calcium channel blockers (e.g., Nifedipine, Amlodipine) and can be easily oxidized to form the aromatic pyridine ring, a ubiquitous scaffold in pharmaceuticals.[7]

Causality and Mechanism: The reaction's efficiency stems from the in-situ formation of two key intermediates that subsequently condense. One molecule of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with the ammonia source. The final cyclization is a Michael addition of the enamine onto the Knoevenagel adduct, followed by dehydration to form the dihydropyridine ring. The driving force for the subsequent oxidation step is the formation of a stable aromatic system.[9]

Reaction Mechanism: Hantzsch Pyridine Synthesis

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Representative Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and 30 mL of ethanol.

-

Reaction Initiation: To the stirred solution, add concentrated ammonium hydroxide (7.5 mL, ~0.1 mol).

-

Reaction Conditions: Heat the mixture to reflux gently for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield a crystalline yellow solid.

| Reactant | Molar Eq. | Purpose |

| Benzaldehyde | 1.0 | Aldehyde component |

| Ethyl Acetoacetate | 2.0 | β-Keto ester component |

| Ammonium Hydroxide | ~2.0 | Nitrogen source and base catalyst |

| Ethanol | Solvent | Reaction medium |

Biginelli Reaction: Access to Pyrimidinones

The Biginelli reaction is another powerful three-component condensation, yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-keto ester (commonly ethyl acetoacetate), and urea.[10] This acid-catalyzed reaction provides direct access to a heterocyclic scaffold of significant pharmacological importance, with derivatives showing activity as calcium channel blockers, antiviral, and antihypertensive agents.

Causality and Mechanism: The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[11][12] This electrophilic species is then attacked by the enol form of the β-keto ester. The final step is an intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the stable DHPM product.[5][10] The choice of an acid catalyst is critical to promote both the iminium ion formation and the final dehydration step.

Reaction Mechanism: Biginelli Reaction

Caption: Key steps in the Biginelli Reaction mechanism.

Representative Protocol: Synthesis of Monastrol

-

Setup: To a 50 mL round-bottom flask, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol).

-

Catalyst and Solvent: Add 20 mL of ethanol followed by concentrated hydrochloric acid (0.2 mL) as the catalyst.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 12-16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain pure Monastrol.

Feist-Bénary Furan Synthesis: Crafting the Furan Ring

The Feist-Bénary synthesis is a classic method for producing substituted furans by reacting α-halo ketones with the enolate of a β-dicarbonyl compound, such as a β-keto ester.[13][14][15][16] The reaction is typically catalyzed by a mild base like pyridine or triethylamine to avoid hydrolysis of the ester.[17] Furans are important structural motifs in natural products and serve as versatile intermediates in organic synthesis.

Causality and Mechanism: The reaction proceeds via a two-step sequence. First, the base deprotonates the β-keto ester at the active methylene carbon to form a nucleophilic enolate.[13] This enolate then attacks the α-halo ketone in a nucleophilic aliphatic substitution (SN2) reaction, displacing the halide. The resulting 1,4-dicarbonyl intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization (a form of Paal-Knorr synthesis) and subsequent dehydration to yield the aromatic furan ring.[13][18]

Reaction Mechanism: Feist-Bénary Furan Synthesis

Caption: Mechanism of the Feist-Bénary Furan Synthesis.

Representative Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, place sodium metal (4.6 g, 0.2 mol) in 100 mL of absolute ethanol. Allow the sodium to dissolve completely to form sodium ethoxide.

-

Enolate Formation: Cool the solution to room temperature and add ethyl acetoacetate (26 g, 0.2 mol) dropwise with stirring.

-

Alkylation: After the addition is complete, add chloroacetone (18.5 g, 0.2 mol) dropwise from the funnel over 30 minutes, maintaining the temperature below 30°C with occasional cooling.

-

Reaction Conditions: After the addition, stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.[17]

-

Work-up: Cool the mixture and filter to remove the precipitated sodium chloride. Remove the ethanol from the filtrate by distillation under reduced pressure.

-

Purification: Dilute the residue with diethyl ether, wash with water and brine, then dry over anhydrous magnesium sulfate.[17] After filtering and evaporating the solvent, the crude product is purified by vacuum distillation to yield the furan derivative.

Expanding the Toolkit: Other Key Syntheses

The utility of β-keto esters extends to a variety of other indispensable heterocyclic syntheses.

-

Paal-Knorr Pyrrole Synthesis (via β-Keto Ester Precursors): While the classic Paal-Knorr reaction starts with a 1,4-dicarbonyl compound, these precursors can be readily generated from β-keto esters.[19][20] For instance, allylated β-ketoesters can undergo ozonolysis to produce the required 1,4-dicarbonyl system, which is then cyclized with ammonia or a primary amine to furnish highly substituted pyrroles.[21][22] This modified, multi-step approach demonstrates the role of β-keto esters as masked 1,4-dicarbonyl synthons.

-

Gewald Aminothiophene Synthesis: This multicomponent reaction produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (a close relative of β-keto esters), and elemental sulfur in the presence of a base.[23][24] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[25] The resulting 2-aminothiophenes are key intermediates for dyes and pharmacologically active compounds like the anti-inflammatory drug Tinoridine.[23]

-

Pyrazole Synthesis: The reaction between β-keto esters and hydrazine derivatives is a straightforward and high-yielding method for preparing pyrazolones.[26] For example, ethyl acetoacetate reacts with phenylhydrazine to form the well-known pharmaceutical compound Antipyrine (phenazone).[4] The reaction involves condensation and subsequent cyclization, driven by the formation of the stable five-membered heterocyclic ring.

Summary of Methodologies

The following table provides a comparative overview of the primary synthetic methods discussed.

| Reaction Name | Heterocycle Formed | Key Reactants | Typical Conditions | Key Advantages |

| Hantzsch Synthesis | Pyridine / Dihydropyridine | Aldehyde, 2x β-Keto Ester, Ammonia | Reflux in alcohol | High atom economy, access to important drug scaffolds.[7] |

| Biginelli Reaction | Dihydropyrimidinone | Aldehyde, β-Keto Ester, Urea/Thiourea | Acid-catalyzed, reflux | One-pot synthesis of pharmacologically relevant DHPMs.[10][12] |

| Feist-Bénary Synthesis | Furan | α-Halo Ketone, β-Keto Ester, Base | Mild base (Pyridine) | Versatile route to substituted furans.[13][17] |

| Gewald Synthesis | 2-Aminothiophene | Ketone, α-Cyanoester, Sulfur, Base | Base-catalyzed | Convergent synthesis of highly functionalized thiophenes.[23][27] |